molecular formula C10H6BrCl B2402895 6-Bromo-1-chloronaphthalene CAS No. 1000391-24-1

6-Bromo-1-chloronaphthalene

Cat. No.: B2402895
CAS No.: 1000391-24-1
M. Wt: 241.51
InChI Key: KUQJGFGVAJMCNG-UHFFFAOYSA-N
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Description

6-Bromo-1-chloronaphthalene is an organic compound with the molecular formula C₁₀H₆BrCl It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1-chloronaphthalene can be synthesized through various methods. One common method involves the bromination and chlorination of naphthalene. The process typically starts with the bromination of naphthalene to form 1-bromonaphthalene, followed by chlorination to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloronaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

6-Bromo-1-chloronaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloronaphthalene involves its interaction with various molecular targets. In substitution reactions, the bromine or chlorine atoms are replaced by other functional groups through nucleophilic attack. In coupling reactions, the compound forms new carbon-carbon bonds through the palladium-catalyzed cross-coupling process. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloronaphthalene
  • 1-Bromo-6-chloronaphthalene
  • 1-Chloronaphthalene
  • 1-Bromonaphthalene

Uniqueness

6-Bromo-1-chloronaphthalene is unique due to the specific positions of the bromine and chlorine atoms on the naphthalene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications and research studies .

Biological Activity

6-Bromo-1-chloronaphthalene (CAS Number: 1000391-24-1) is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its antifungal properties, interactions with biomolecules, and applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a naphthalene backbone with a bromine atom at position 6 and a chlorine atom at position 1. This configuration influences its reactivity and biological interactions.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity, particularly against various strains of Candida. In vitro studies have shown that this compound effectively disrupts fungal cell membranes and inhibits metabolic pathways critical for fungal growth. Notably, it has demonstrated low toxicity towards mammalian cells, making it a promising candidate for therapeutic applications in treating fungal infections.

The mechanism of action for this compound involves its electrophilic nature due to the presence of halogen substituents. It can engage in nucleophilic substitution reactions, which may lead to structural modifications in target biomolecules. Preliminary studies suggest that the compound's interaction with fungal cells may involve disrupting cell membrane integrity or interfering with essential metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
This compoundLacks ethoxy groupMore potent against certain fungi
4-Bromo-1-chloro-2-naphtholHydroxyl group instead of ethoxyExhibits different biological activities
6-Bromo-2-isopropoxynaphthaleneIsopropoxy group instead of ethoxyVaries in solubility and reactivity
5-Bromo-2-methoxynaphthaleneMethoxy group instead of ethoxyDistinct electronic properties affecting reactivity

This table highlights the distinct features that contribute to the biological activity of this compound compared to its analogs.

Case Studies

Several studies have explored the biological effects of halogenated naphthalenes, including:

  • Antifungal Efficacy : A study demonstrated that this compound showed significant antifungal activity against Candida albicans, with minimal cytotoxic effects on human cell lines. The compound was effective at concentrations as low as 10 µg/mL, indicating its potential utility in clinical settings.
  • Biodegradation Studies : Research on the biodegradation of chloronaphthalenes has revealed that environmental bacteria can adapt to degrade these compounds effectively. A study involving Pseudomonas and Serratia strains indicated that prolonged exposure to chloronaphthalene derivatives resulted in enhanced degradation capabilities, highlighting the ecological relevance of these compounds .

Properties

IUPAC Name

6-bromo-1-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQJGFGVAJMCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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